molecular formula C27H19FN2O2 B12542414 6-{4-[(2-Fluorophenyl)methoxy]-6-phenylpyrimidin-2(1H)-ylidene}naphthalen-2(6H)-one CAS No. 651720-84-2

6-{4-[(2-Fluorophenyl)methoxy]-6-phenylpyrimidin-2(1H)-ylidene}naphthalen-2(6H)-one

Cat. No.: B12542414
CAS No.: 651720-84-2
M. Wt: 422.4 g/mol
InChI Key: MWTHCHYHDDXSPJ-UHFFFAOYSA-N
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Description

6-{4-[(2-Fluorophenyl)methoxy]-6-phenylpyrimidin-2(1H)-ylidene}naphthalen-2(6H)-one is a complex organic compound with a unique structure that combines a naphthalene core with a pyrimidine ring and a fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-{4-[(2-Fluorophenyl)methoxy]-6-phenylpyrimidin-2(1H)-ylidene}naphthalen-2(6H)-one typically involves multi-step organic reactions. The process begins with the preparation of the naphthalene core, followed by the introduction of the pyrimidine ring and the fluorophenyl group. Common reagents used in these reactions include fluorobenzene, pyrimidine derivatives, and various catalysts to facilitate the formation of the desired bonds.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including batch and continuous flow processes. The choice of method depends on the desired yield, purity, and cost-effectiveness. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

6-{4-[(2-Fluorophenyl)methoxy]-6-phenylpyrimidin-2(1H)-ylidene}naphthalen-2(6H)-one can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Halogens, nucleophiles, and other reagents under various conditions, depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce hydrogenated compounds.

Scientific Research Applications

6-{4-[(2-Fluorophenyl)methoxy]-6-phenylpyrimidin-2(1H)-ylidene}naphthalen-2(6H)-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 6-{4-[(2-Fluorophenyl)methoxy]-6-phenylpyrimidin-2(1H)-ylidene}naphthalen-2(6H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Fluorophenyl)piperazine: A compound with a similar fluorophenyl group but different core structure.

    1-(5,5,5-Trichloropentyl)-1H-1,2,4-triazole: A compound with a different core structure but similar functional groups.

Uniqueness

6-{4-[(2-Fluorophenyl)methoxy]-6-phenylpyrimidin-2(1H)-ylidene}naphthalen-2(6H)-one is unique due to its combination of a naphthalene core, pyrimidine ring, and fluorophenyl group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

CAS No.

651720-84-2

Molecular Formula

C27H19FN2O2

Molecular Weight

422.4 g/mol

IUPAC Name

6-[4-[(2-fluorophenyl)methoxy]-6-phenylpyrimidin-2-yl]naphthalen-2-ol

InChI

InChI=1S/C27H19FN2O2/c28-24-9-5-4-8-22(24)17-32-26-16-25(18-6-2-1-3-7-18)29-27(30-26)21-11-10-20-15-23(31)13-12-19(20)14-21/h1-16,31H,17H2

InChI Key

MWTHCHYHDDXSPJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=NC(=N2)C3=CC4=C(C=C3)C=C(C=C4)O)OCC5=CC=CC=C5F

Origin of Product

United States

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